Cas no 6921-64-8 (1-(2-Hydroxy-4-methylphenyl)ethanone)

1-(2-Hydroxy-4-methylphenyl)ethanone is a phenolic ketone compound with the molecular formula C9H10O2. It features a hydroxyl group adjacent to a methyl-substituted aromatic ring, contributing to its reactivity in organic synthesis. This compound is commonly utilized as an intermediate in the production of pharmaceuticals, fragrances, and specialty chemicals. Its structural properties enable selective functionalization, making it valuable for synthesizing complex molecules. The presence of both hydroxyl and carbonyl groups allows for diverse chemical transformations, including condensation and substitution reactions. With a defined melting point and stability under standard conditions, it is suitable for controlled laboratory and industrial applications. Proper handling is advised due to potential sensitivity to light and air.
1-(2-Hydroxy-4-methylphenyl)ethanone structure
6921-64-8 structure
Product Name:1-(2-Hydroxy-4-methylphenyl)ethanone
CAS No:6921-64-8
MF:C9H10O2
MW:150.174502849579
MDL:MFCD00100559
CID:47075
PubChem ID:81338
Update Time:2025-10-05

1-(2-Hydroxy-4-methylphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Hydroxy-4-methylphenyl)ethanone
    • 1-(2-Hydroxy-4-methylphenyl)ethan-1-one
    • 2'-Hydroxy-4'-methylacetophenone
    • 1-(2-Hydroxy-4-methyl-phenyl)-ethanone
    • 2-Hydroxy-4-methylacetophenone
    • Ethanone, 1-(2-hydroxy-4-methylphenyl)-
    • 4-methyl-2-hydroxyacetophenone
    • Q168P7RG3B
    • 1-acetyl-2-hydroxy-4-methylbenzene
    • 2 -Hydroxy-4 -methylacetophenone
    • PubChem16935
    • AMBZ0314
    • LYKDOWJROLHYOT-UHFFFAOYSA-N
    • 4'-Meth
    • 2′-Hydroxy-4′-methylacetophenone
    • FT-0605546
    • ACETOPHENONE, 2'-HYDROXY-4'-METHYL-
    • PD088271
    • SY037234
    • NS00036812
    • s5173
    • J-503022
    • 6921-64-8
    • A9167
    • AI3-28646
    • MFCD00100559
    • 4'-Methyl-2'-hydroxyacetophenone
    • HY-34204
    • TS-01976
    • 2'-Hydroxy-4'-methylacetophenone, 97%
    • Q27286878
    • BP 3
    • AKOS000295783
    • CCG-266205
    • CS-0019286
    • 2-ACETYL-5-METHYLPHENOL
    • 2-HYDROXY-4-METHYLPHENYL METHYL KETONE
    • SCHEMBL760290
    • DTXSID4064503
    • AM85875
    • EN300-24186
    • UNII-Q168P7RG3B
    • EINECS 230-040-6
    • 2 inverted exclamation mark -Hydroxy-4 inverted exclamation mark -methylacetophenone
    • H1530
    • CHEMBL1240948
    • Z169857138
    • DTXCID1046473
    • DB-031095
    • MDL: MFCD00100559
    • Inchi: 1S/C9H10O2/c1-6-3-4-8(7(2)10)9(11)5-6/h3-5,11H,1-2H3
    • InChI Key: LYKDOWJROLHYOT-UHFFFAOYSA-N
    • SMILES: OC1C=C(C)C=CC=1C(C)=O

Computed Properties

  • Exact Mass: 150.06800
  • Monoisotopic Mass: 150.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 21
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Oil
  • Density: 1.08 g/mL at 25 °C(lit.)
  • Melting Point: 21°C
  • Boiling Point: 245°C(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.565(lit.)
  • PSA: 37.30000
  • LogP: 1.90320
  • Solubility: Not determined
  • λmax: 325(MeOH)(lit.)

1-(2-Hydroxy-4-methylphenyl)ethanone Security Information

1-(2-Hydroxy-4-methylphenyl)ethanone Customs Data

  • HS CODE:2914501900
  • Customs Data:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1-(2-Hydroxy-4-methylphenyl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-34204-100mg
2'-Hydroxy-4'-methylacetophenone
6921-64-8 ≥97.0%
100mg
¥500 2023-09-01
Alichem
A014003137-100g
2'-Hydroxy-4'-methylacetophenone
6921-64-8 95%
100g
$415.95 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H156900-5G
1-(2-Hydroxy-4-methylphenyl)ethanone
6921-64-8 >95.0%(GC)
5g
¥191.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H156900-25G
1-(2-Hydroxy-4-methylphenyl)ethanone
6921-64-8 >95.0%(GC)
25g
¥764.90 2023-09-02
Chemenu
CM311167-100g
1-(2-Hydroxy-4-methylphenyl)ethanone
6921-64-8 95%
100g
$413 2021-06-16
S e l l e c k ZHONG GUO
S5173-25mg
2'-Hydroxy-4'-methylacetophenone
6921-64-8 98%
25mg
¥795.14 2023-09-16
DC Chemicals
DC20137-100 mg
2'-Hydroxy-4'-methylacetophenone
6921-64-8 >98%
100mg
$50.0 2022-02-28
DC Chemicals
DC20137-250 mg
2'-Hydroxy-4'-methylacetophenone
6921-64-8 >98%
250mg
$100.0 2022-02-28
DC Chemicals
DC20137-1 g
2'-Hydroxy-4'-methylacetophenone
6921-64-8 >98%
1g
$200.0 2022-02-28
TRC
H939865-1g
2′-Hydroxy-4′-methylacetophenone
6921-64-8
1g
$64.00 2023-05-18

1-(2-Hydroxy-4-methylphenyl)ethanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Silica ;  24 h, 100 °C
Reference
Improvement of selectivity in the Fries rearrangement and direct acylation reactions by means of P2O5/SiO2 under microwave irradiation in solvent-free media
Eshghi, Hossein; et al, Journal of Chemical Research, 2003, (12), 763-764

Production Method 2

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 16 h, 0 °C → rt
Reference
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

Production Method 3

Reaction Conditions
Reference
Product class: monohydric phenol, and corresponding phenolates - synthesis by rearrangement
Gonzalez-Bello, C.; et al, Science of Synthesis, 2007, 31, 319-330

Production Method 4

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 16 h, 0 °C → rt
Reference
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Modification of photochemical reactivity by cyclodextrin complexation. Product selectivity in photo-Fries rearrangement
Syamala, M. S.; et al, Tetrahedron, 1988, 44(23), 7234-42

1-(2-Hydroxy-4-methylphenyl)ethanone Preparation Products

1-(2-Hydroxy-4-methylphenyl)ethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6921-64-8)1-(2-Hydroxy-4-methylphenyl)ethanone
Order Number:A9167
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:00
Price ($):1627.0/211.0
Email:sales@amadischem.com

Additional information on 1-(2-Hydroxy-4-methylphenyl)ethanone

1-(2-Hydroxy-4-methylphenyl)ethanone (CAS No: 6921-64-8)

1-(2-Hydroxy-4-methylphenyl)ethanone, also known by its CAS number 6921-64-8, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and fine chemicals. This compound is characterized by its unique structure, which includes a phenolic hydroxyl group and a methyl substituent on the aromatic ring, along with an ethanone functional group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable intermediate in organic synthesis.

The synthesis of 1-(2-Hydroxy-4-methylphenyl)ethanone typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly production processes. For instance, the use of transition metal catalysts has significantly improved the yield and selectivity of key intermediate steps. These developments align with the growing demand for sustainable chemical manufacturing practices.

In terms of applications, 1-(2-Hydroxy-4-methylphenyl)ethanone has been extensively studied for its potential in drug discovery. Its structure serves as a scaffold for various bioactive molecules, including antioxidants and anti-inflammatory agents. Recent research has highlighted its ability to modulate cellular signaling pathways associated with chronic inflammatory diseases, such as arthritis and neurodegenerative disorders. This has sparked interest in further exploring its therapeutic potential through preclinical studies.

Beyond pharmaceuticals, this compound finds utility in the agrochemical industry as an intermediate for fungicides and herbicides. Its ability to inhibit specific enzymes involved in plant pathogen growth makes it a promising candidate for developing eco-friendly crop protection agents. Additionally, the compound is employed in the synthesis of fragrances and flavorants due to its pleasant aroma profile, contributing to the development of consumer products in the food and cosmetics sectors.

The environmental impact of 1-(2-Hydroxy-4-methylphenyl)ethanone has also been a focus of recent studies. Researchers have investigated its biodegradability under various conditions, aiming to assess its safety for aquatic ecosystems. Results indicate that the compound exhibits moderate biodegradability, with microbial degradation being a key pathway for its elimination from the environment. These findings are crucial for regulatory assessments and risk management strategies associated with its use.

In conclusion, 1-(2-Hydroxy-4-methylphenyl)ethanone (CAS No: 6921-64-8) is a multifaceted compound with diverse applications across multiple industries. Its chemical structure provides a foundation for innovative research and development efforts, particularly in drug discovery and agrochemicals. As advancements in synthetic methodologies and environmental science continue to unfold, this compound is poised to play an increasingly important role in addressing global challenges in health and agriculture.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6921-64-8)1-(2-Hydroxy-4-methylphenyl)ethanone
A9167
Purity:99%/99%
Quantity:100g/25g
Price ($):1627.0/211.0
Email